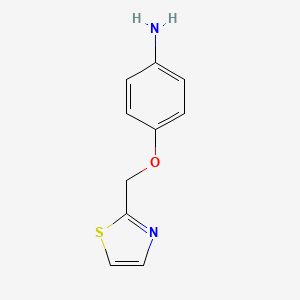

4-(Thiazol-2-ylmethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-thiazol-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c11-8-1-3-9(4-2-8)13-7-10-12-5-6-14-10/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEZLMMEIKFDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of 4-(Thiazol-2-ylmethoxy)aniline, offering detailed insights into its molecular framework, functional groups, and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by mapping the local chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental data for this exact compound is not publicly available, the expected chemical shifts can be reliably predicted based on the analysis of its constituent fragments—the p-substituted aniline (B41778) ring and the 2-substituted thiazole (B1198619) ring—and data from closely related structures. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule.

Aniline Protons: The protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets due to ortho- and meta-coupling. The protons ortho to the amino group (and meta to the ether linkage) are expected to be more shielded and appear further upfield compared to the protons meta to the amino group (and ortho to the ether linkage).

Amino (-NH₂) Protons: The two protons of the primary amine group would typically produce a broad singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange.

Methylene (B1212753) (-CH₂-) Protons: The protons of the methylene bridge connecting the ether oxygen and the thiazole ring would appear as a sharp singlet, as there are no adjacent protons to cause splitting. This signal is expected in the range of 5.0-5.5 ppm, characteristic of a methylene group adjacent to both an oxygen atom and an aromatic system.

Thiazole Protons: The two protons on the thiazole ring are in different chemical environments and are expected to appear as two doublets in the aromatic region, typically between 7.0 and 8.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom.

Aniline Carbons: The benzene ring will show four distinct signals. The carbon atom bonded to the oxygen (C-O) will be the most downfield-shifted among the ring carbons. The carbon bonded to the nitrogen (C-N) will also be significantly shifted. The remaining two signals correspond to the other two pairs of equivalent aromatic carbons.

Methylene Carbon (-CH₂-): A single peak is expected for the methylene carbon, typically in the range of 60-70 ppm.

Thiazole Carbons: The thiazole ring is expected to show three distinct signals. The carbon atom situated between the nitrogen and sulfur atoms (C-S-N) is the most deshielded and appears furthest downfield, often above 160 ppm. doi.orgscielo.org.za The other two carbons of the thiazole ring will have characteristic shifts in the aromatic region.

The following table presents predicted chemical shift values based on typical ranges for these functional moieties.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aniline -NH₂ | broad singlet, ~3.5-4.5 | - |

| Aniline Ar-H (ortho to NH₂) | Doublet, ~6.6-6.8 | ~115-117 |

| Aniline Ar-H (ortho to O) | Doublet, ~6.8-7.0 | ~116-118 |

| Methylene -O-CH₂-Thiazole | Singlet, ~5.2-5.4 | ~65-70 |

| Thiazole H-4 | Doublet, ~7.3-7.5 | ~120-122 |

| Thiazole H-5 | Doublet, ~7.7-7.9 | ~142-144 |

| Aniline C-N | - | ~140-142 |

| Aniline C-O | - | ~150-152 |

| Thiazole C2 | - | ~165-170 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. uobabylon.edu.iq The spectrum would be characterized by the following key absorption bands:

N-H Stretching: The aniline amino group will exhibit two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. mpg.de

Aromatic C-H Stretching: Absorption just above 3000 cm⁻¹ is characteristic of the C-H bonds on both the benzene and thiazole rings.

C-O-C Stretching: The ether linkage will produce a strong, characteristic asymmetric stretching band around 1230-1270 cm⁻¹ and a symmetric stretching band near 1020-1080 cm⁻¹.

Aromatic C=C and C=N Stretching: A series of bands in the 1450-1620 cm⁻¹ region corresponds to the skeletal vibrations of the aromatic and heteroaromatic rings. The C=N stretching of the thiazole ring is also found in this region. nih.gov

C-N Stretching: The stretching vibration of the aryl-N bond is expected in the 1250-1340 cm⁻¹ range.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Ether (Aryl-O-CH₂) | Asymmetric Stretch | 1230 - 1270 |

| Aromatic C=C / Thiazole C=N | Ring Stretch | 1450 - 1620 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. uobabylon.edu.iq The spectrum of this compound, recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands characteristic of its conjugated system. The aniline and thiazole rings constitute the primary chromophores. Expected transitions include:

π → π transitions:* These high-intensity absorptions arise from the promotion of electrons from pi bonding to pi anti-bonding orbitals within the aromatic and heteroaromatic rings. They are typically observed below 300 nm.

n → π transitions:* These lower-intensity absorptions can result from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a pi anti-bonding orbital. The presence of the aniline moiety, a strong auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the individual, unsubstituted chromophores. tubitak.gov.tr

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₀N₂OS), the exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS). doi.org

The molecular weight is 222.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 222.

The fragmentation of the molecule under mass spectrometric conditions can provide valuable structural confirmation. Key expected fragmentation pathways include:

Alpha-cleavage: The most prominent fragmentation is expected to be the cleavage of the C-O bond of the ether linkage, which is an alpha-cleavage relative to both the thiazole and benzene rings. This would lead to the formation of a stable thiazol-2-ylmethyl cation at m/z = 99 or a 4-aminophenoxy radical. Alternatively, cleavage could yield a 4-aminophenoxy cation at m/z = 108.

Fragmentation of the Thiazole Ring: The thiazole ring itself can undergo characteristic fragmentation, often involving the loss of small molecules like HCN or acetylene. nist.gov

Loss of the Amino Group: Fragmentation of the aniline portion can also occur, though it is less common as a primary fragmentation step compared to ether cleavage.

| Ion | m/z (Mass-to-Charge Ratio) | Identity/Origin |

| [M]⁺˙ | 222 | Molecular Ion |

| [M-C₇H₇NO]⁺ | 99 | Thiazol-2-ylmethyl cation (from C-O bond cleavage) |

| [M-C₄H₄NS]⁺ | 108 | 4-Aminophenoxy cation (from C-O bond cleavage) |

X-ray Crystallography for Three-Dimensional Structural Analysis

While a specific single-crystal X-ray diffraction study for this compound is not found in the surveyed literature, the principles of X-ray crystallography and data from analogous structures allow for a detailed prediction of its three-dimensional structure and packing in the solid state.

The crystal packing is dictated by a network of non-covalent intermolecular interactions. Based on the functional groups present in this compound, several key interactions are expected to stabilize the crystal lattice:

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor. It is highly probable that it would form intermolecular hydrogen bonds with suitable acceptors in neighboring molecules. The most likely acceptors are the nitrogen atom of the thiazole ring (forming N-H···N bonds) or the ether oxygen atom (forming N-H···O bonds). Such interactions are a dominant feature in the crystal structures of related aniline and thiazole derivatives. nih.govnih.gov

π-π Stacking: Both the phenyl and thiazole rings are aromatic systems capable of engaging in π-π stacking interactions. These interactions, where the planes of the aromatic rings stack on top of each other (either in a parallel or offset fashion), are crucial for the stabilization of crystal structures containing multiple aromatic moieties. researchgate.netmdpi.com

C-H···π Interactions: The aromatic C-H bonds of one molecule can act as weak hydrogen bond donors to the π-electron cloud of an adjacent phenyl or thiazole ring, further contributing to the stability of the crystal packing. nih.gov

These combined interactions would likely lead to the formation of a complex three-dimensional supramolecular network, defining the macroscopic properties of the crystalline material.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational method utilized in crystallography to investigate and quantify intermolecular interactions within a crystal lattice. This technique provides a visual and quantitative understanding of how molecules pack in a solid state by partitioning the crystal electron density into molecular fragments. The resulting Hirshfeld surface for a molecule is generated based on the electron distribution of the molecule in relation to its neighbors, offering a unique fingerprint of the crystalline environment.

The analysis involves mapping various properties onto this surface, such as dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically highlighted in red, indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, signifying strong interactions like hydrogen bonds. Positive values, shown in blue, represent contacts that are longer, while white areas denote contacts around the van der Waals separation.

While a specific crystallographic study and corresponding Hirshfeld surface analysis for this compound is not available in the surveyed literature, analysis of structurally related molecules provides insight into the expected intermolecular interactions. For instance, studies on other aniline and thiazole derivatives reveal the common presence of N-H···O, N-H···N, and C-H···O hydrogen bonds, as well as π-π stacking and C-H···π interactions. researchgate.netnih.govresearchgate.netresearchgate.neteurjchem.comnih.gov In a hypothetical analysis of this compound, one would anticipate significant contributions from H···H contacts, which are generally the most abundant. The presence of the aniline nitrogen and the ether oxygen would likely lead to prominent N-H···O or N-H···N hydrogen bonds, which would appear as distinct spikes in the 2D fingerprint plot and as red regions on the dnorm surface.

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented in the table below. researchgate.netnih.gov

| Interaction Type | Hypothetical Contribution (%) |

| H···H | 45 - 55 |

| C···H/H···C | 20 - 30 |

| O···H/H···O | 10 - 15 |

| N···H/H···N | 5 - 10 |

| S···H/H···S | 1 - 5 |

| C···C | < 1 |

| Other | < 1 |

This table illustrates the anticipated prevalence of various non-covalent interactions that would stabilize the crystal structure of this compound. The quantification of these contacts via Hirshfeld surface analysis is crucial for understanding the structure-property relationships of the compound and for the rational design of new crystalline materials. acs.org

Computational and Theoretical Studies on 4 Thiazol 2 Ylmethoxy Aniline Systems

Quantum Chemical Approaches

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Determination

This section would typically present the optimized molecular structure of 4-(Thiazol-2-ylmethoxy)aniline, including tables of calculated bond lengths and bond angles. The electronic properties, such as total energy and dipole moment, as determined by DFT calculations, would also be discussed.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Here, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be reported. The HOMO-LUMO energy gap (ΔE), a key indicator of chemical reactivity and stability, would be calculated and analyzed. A smaller energy gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

This subsection would detail the intramolecular interactions and charge delocalization within the this compound molecule. NBO analysis provides insights into hyperconjugative interactions, which contribute to the molecule's stability. Specific donor-acceptor interactions and their stabilization energies would be presented in a tabular format.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

An MEP map would be described, illustrating the electron density distribution around the molecule. This map helps to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how the molecule will interact with other chemical species.

Molecular Modeling and Simulation Methodologies

Molecular Docking Simulations for Ligand-Target Interaction Prediction in in vitro systems

This part of the article would focus on the simulated binding of this compound to a specific biological target, such as a protein receptor or enzyme. The results would include the binding energy (or docking score), which indicates the strength of the interaction, and a detailed description of the binding mode, including the specific amino acid residues involved in hydrogen bonding and other interactions.

Until such specific computational studies on this compound are conducted and published, a detailed and data-rich article adhering to the requested outline cannot be produced.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Similarity Indices Analysis for Compound Design

No QSAR models or molecular similarity analyses specifically involving this compound have been published. Such studies would typically involve the correlation of molecular descriptors with biological activities to predict the potency of new derivatives, but this has not been documented for the target compound.

Conformational Analysis and Potential Energy Surface Mapping

There is no available research detailing the conformational preferences or the potential energy surface of this compound. This type of analysis is crucial for understanding the molecule's three-dimensional structure and its flexibility, which in turn influences its interaction with biological targets.

Mechanistic Insights Derived from Computational Studies

No computational studies have been found that elucidate the reaction mechanisms, electronic properties, or intermolecular interactions of this compound at a quantum mechanical or molecular mechanical level.

Should research on the computational and theoretical aspects of this compound become publicly available in the future, this article can be developed.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of thiazole (B1198619) derivatives, the core of 4-(Thiazol-2-ylmethoxy)aniline, is evolving beyond traditional methods like the Hantzsch reaction, which involves reacting α-haloketones with thiourea (B124793) or related compounds. jpionline.org Current research emphasizes the development of more efficient, cost-effective, and environmentally friendly synthetic routes. A key focus is on one-pot syntheses and the use of innovative catalysts to improve reaction yields and selectivity.

Recent advancements include:

Catalytic Innovations : Researchers are exploring novel catalysts to streamline the synthesis of thiazole-containing compounds. For instance, the use of polypropylene (B1209903) glycol (PPG) as a reusable solvent and catalyst has been shown to produce 2-aryl-thiazolidin-4-one derivatives in good yields. nih.gov Similarly, magnetic nanoparticles and magnesium oxide nanoparticles have been employed to facilitate the synthesis of 1,3-thiazolidin-4-ones, offering advantages like easy catalyst recovery and purification. nih.gov

Multi-component Reactions : One-pot reactions, where multiple reactants are combined in a single step to form complex products, are gaining traction. This approach has been successfully used to produce 1,3-thiazolidin-4-one analogues by reacting aromatic aldehydes, anilines, and thioglycolic acid under mild conditions. nih.gov Such strategies reduce waste, save time, and lower energy consumption compared to multi-step syntheses.

Microwave-Assisted Synthesis : The application of microwave irradiation is another strategy to accelerate reaction times and improve yields. For example, Schiff's reaction to produce 2-amino substituted thiazole derivatives has been effectively carried out using microwave irradiation, significantly reducing the reaction time from hours to minutes. jpionline.org

These modern synthetic approaches could be adapted for the large-scale and diverse production of this compound analogues, enabling more extensive structure-activity relationship (SAR) studies.

| Synthetic Strategy | Key Features | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | Reaction of α-haloketones with thiourea | Heat/Reflux | Well-established, versatile | jpionline.org |

| One-Pot Synthesis | Multi-component reaction of aldehyde, aniline (B41778), and thioglycolic acid | Magnetic Nanoparticles@SiO2-IL at 70°C | High efficiency, reduced waste, simplified procedure | nih.gov |

| Ultrasound-Assisted Synthesis | Reaction of pyrazole (B372694) carbaldehyde, anilines, and thioglycolic acid | DSDABCOC catalyst with ultrasound | Increased reaction rate, reduced energy consumption | nih.gov |

| Microwave-Assisted Synthesis | Schiff's reaction of 2-aminothiazoles with aldehydes | Microwave irradiation (200 W) | Rapid reaction times (30 sec - 2 min) | jpionline.org |

Integration of Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry is becoming an indispensable tool in the design and optimization of novel therapeutic agents based on the thiazole scaffold. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADME (absorption, distribution, metabolism, and excretion) predictions allow for the rational design of molecules with enhanced potency and favorable pharmacokinetic profiles before their actual synthesis.

Key applications of computational methods in this field include:

Target Identification and Binding Mode Analysis : Molecular docking studies are routinely used to predict how thiazole derivatives interact with biological targets. For example, docking simulations have been employed to understand the binding of novel thiazole compounds to the active sites of enzymes like VEGFR-2, PI3K/mTOR, and tubulin. nih.govbris.ac.ukresearchgate.net These studies provide crucial insights into the key amino acid interactions that can be leveraged to improve binding affinity and selectivity.

Virtual Screening and De Novo Design : Advanced software can screen large virtual libraries of compounds against a specific biological target to identify promising hits. Furthermore, de novo design algorithms can construct entirely new molecules optimized for a target's binding pocket, offering a pathway to novel chemical entities based on the this compound core.

Pharmacokinetic and Reactivity Prediction : In silico ADME and Density Functional Theory (DFT) analyses help in the early assessment of a drug candidate's viability. bris.ac.ukrsc.org These methods can predict properties like solubility, permeability, metabolic stability, and potential toxicity, allowing chemists to prioritize the synthesis of compounds with the highest chance of success in later developmental stages.

| Computational Tool/Method | Biological Target | Purpose | Reference |

|---|---|---|---|

| Molecular Docking (MOE) | PI3K/mTOR | To investigate binding interactions within the active site. | nih.gov |

| Molecular Docking | VEGFR-2 | To confirm strong binding interactions and guide inhibitor design. | bris.ac.ukrsc.org |

| Molecular Docking | Tubulin | To investigate possible binding interactions at the colchicine (B1669291) binding site. | researchgate.net |

| In Silico ADME/DFT Analysis | General | To predict favorable pharmacokinetic properties and reactivity of designed compounds. | bris.ac.ukrsc.org |

Expansion into New Areas of Chemical Biology and Mechanistic Studies in Model Systems

The this compound scaffold serves as a versatile platform for developing chemical probes to explore complex biological processes. By modifying the substituents on the thiazole and aniline rings, researchers can create a library of compounds to investigate specific cellular pathways and mechanisms of action, particularly in oncology.

Emerging research directions in this area include:

Targeting Protein Kinases : Many thiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Research has shown that thiazole-based compounds can inhibit key kinases such as EGFR, VEGFR-2, and PI3K, making them valuable tools for studying cancer cell proliferation and angiogenesis. nih.govnih.gov

Investigating Cell Cycle and Apoptosis : Certain novel thiazole derivatives have been shown to induce cell cycle arrest, typically in the G0/G1 or G2/M phase, and to promote apoptosis (programmed cell death) in cancer cells. bris.ac.ukrsc.org These compounds can be used to dissect the molecular machinery controlling cell division and survival, potentially uncovering new therapeutic targets.

Inhibition of Tubulin Polymerization : The cytoskeleton, particularly microtubules formed from tubulin, is a validated target for anticancer drugs. Several 2,4-disubstituted thiazole derivatives have demonstrated potent tubulin polymerization inhibitory activity, similar to established drugs like combretastatin (B1194345) A-4. researchgate.net Further exploration of this compound analogues could yield new insights into microtubule dynamics.

| Derivative Class | Biological Target | Observed Effect | Model System | Reference |

|---|---|---|---|---|

| 2-oxoindolin-3-ylidene thiazoles | VEGFR-2 | Enzyme inhibition, G0/G1 cell cycle arrest, apoptosis induction | HepG2 cancer cell line | bris.ac.ukrsc.org |

| 2,4-disubstituted thiazoles | Tubulin | Inhibition of tubulin polymerization | MCF-7, HeLa cancer cell lines | researchgate.net |

| Thiazole-pyrrolotriazinone hybrids | PI3K | Cytotoxicity, reduction of PI3K protein levels | MCF-7, A549 cancer cell lines | nih.gov |

| Thiazole-based derivatives | EGFR/VEGFR-2 | Dual enzyme inhibition, antiproliferative activity | Not specified | nih.gov |

Synergistic Applications with Advanced Functional Materials

The unique chemical structure of this compound, featuring a heteroaromatic system and a reactive aniline group, makes it a candidate for integration into advanced functional materials. While this area is less explored than its biomedical applications, it holds significant future potential.

Potential synergistic applications include:

Development of Biosensors : The thiazole moiety can coordinate with metal ions, and the aniline group can be readily polymerized or functionalized. This suggests that this compound could be incorporated into polymer films or attached to nanoparticle surfaces to create electrochemical or fluorescent sensors for detecting specific biomolecules or metal ions.

Organic Electronics : Heterocyclic compounds like thiazole are integral components of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the this compound scaffold could be tuned through chemical modification for use as a building block in novel organic semiconductors or conductive polymers.

Smart Materials and Drug Delivery : The aniline group can be used to graft the molecule onto polymer backbones or other material scaffolds. This could lead to the development of "smart" materials that respond to specific stimuli (e.g., pH, light) or advanced drug delivery systems where the thiazole-based therapeutic is covalently linked to a carrier material for targeted release. The use of nanoparticle-based catalysts in the synthesis of related compounds already points to a growing synergy between thiazole chemistry and materials science. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-(Thiazol-2-ylmethoxy)aniline, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Thiazole-aniline coupling : React 2-(hydroxymethyl)thiazole with 4-nitroaniline under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage, followed by nitro-group reduction to aniline .

- Post-functionalization : Introduce the methoxy-thiazole group via Ullmann coupling or Pd-catalyzed cross-coupling, using CuI or Pd(PPh₃)₄ as catalysts in anhydrous DMF at 80–100°C .

- Purity optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol/water. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

- Structural elucidation : Use - and -NMR to verify the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and methoxy-aniline linkage (δ 3.8–4.2 ppm for CH₂O). FT-IR confirms N-H stretches (~3350 cm⁻¹) and C-S bonds (~690 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 207.06 for [M+H]⁺) confirms molecular weight (C₁₀H₉N₂OS) .

- Thermal stability : DSC/TGA under nitrogen (heating rate 10°C/min) determines melting point (~150–160°C) and decomposition thresholds .

Q. What are the solubility and storage guidelines for this compound?

Q. What safety protocols are essential during handling?

- Toxicity : Aromatic amines are potential mutagens. Use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid skin contact .

- Waste disposal : Neutralize with 10% acetic acid before incineration or disposal as hazardous organic waste .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound against cancer cells?

- In vitro assays : Test cytotoxicity using MTT assays on mammary carcinoma (MCF-7, MDA-MB-468) or colon cancer (HCT-116) cell lines. Incubate cells with 0–100 μM compound for 48–72 hours .

- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis induction. Western blotting can quantify caspase-3/9 activation .

- Comparative analysis : Benchmark against analogs (e.g., 4-(Benzo[d]oxazol-2-yl)aniline, IC₅₀ ~15 μM for MCF-7) to evaluate structure-activity relationships (SAR) .

Q. How do electronic effects of the thiazole and methoxy groups influence reactivity?

- Thiazole ring : The electron-withdrawing nature of the thiazole enhances the electrophilicity of the adjacent methoxy group, facilitating nucleophilic aromatic substitutions .

- Methoxy linker : Increases solubility and modulates π-π stacking interactions in biological targets. Substituent positioning (para vs. ortho) affects binding to enzyme active sites .

- SAR validation : Synthesize derivatives (e.g., replacing thiazole with oxazole or varying methoxy chain length) and compare IC₅₀ values .

Q. What strategies improve compound stability under physiological conditions?

- pH stability : Conduct accelerated stability tests in buffers (pH 4–9) at 37°C. HPLC monitors degradation products over 7 days. Add antioxidants (e.g., BHT) to prevent oxidation .

- Prodrug design : Modify the aniline group to a protected amide or urea derivative, which hydrolyzes in vivo to release the active compound .

Q. How can computational modeling guide the optimization of this compound derivatives?

- Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or tubulin. Focus on hydrogen bonding with thiazole-N and hydrophobic contacts with the methoxy group .

- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity and sites for electrophilic attack .

Q. What methodologies resolve contradictions in reported biological data for thiazole-aniline derivatives?

- Dose-response validation : Replicate studies using standardized protocols (e.g., fixed incubation times, matched cell passage numbers) .

- Off-target profiling : Screen against a panel of 50+ kinases (e.g., CEREP assay) to identify selectivity vs. promiscuity .

- Meta-analysis : Compare datasets from public repositories (ChEMBL, PubChem) to identify consensus targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.